N-(6-methylpyridin-2-yl)-2-(naphtho[2,1-b]furan-1-yl)acetamide N-(6-methylpyridin-2-yl)-2-(naphtho[2,1-b]furan-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 578756-68-0
VCID: VC8280942
InChI: InChI=1S/C20H16N2O2/c1-13-5-4-8-18(21-13)22-19(23)11-15-12-24-17-10-9-14-6-2-3-7-16(14)20(15)17/h2-10,12H,11H2,1H3,(H,21,22,23)
SMILES: CC1=NC(=CC=C1)NC(=O)CC2=COC3=C2C4=CC=CC=C4C=C3
Molecular Formula: C20H16N2O2
Molecular Weight: 316.4 g/mol

N-(6-methylpyridin-2-yl)-2-(naphtho[2,1-b]furan-1-yl)acetamide

CAS No.: 578756-68-0

Cat. No.: VC8280942

Molecular Formula: C20H16N2O2

Molecular Weight: 316.4 g/mol

* For research use only. Not for human or veterinary use.

N-(6-methylpyridin-2-yl)-2-(naphtho[2,1-b]furan-1-yl)acetamide - 578756-68-0

Specification

CAS No. 578756-68-0
Molecular Formula C20H16N2O2
Molecular Weight 316.4 g/mol
IUPAC Name 2-benzo[e][1]benzofuran-1-yl-N-(6-methylpyridin-2-yl)acetamide
Standard InChI InChI=1S/C20H16N2O2/c1-13-5-4-8-18(21-13)22-19(23)11-15-12-24-17-10-9-14-6-2-3-7-16(14)20(15)17/h2-10,12H,11H2,1H3,(H,21,22,23)
Standard InChI Key ZIOTUQFLUZEQIL-UHFFFAOYSA-N
SMILES CC1=NC(=CC=C1)NC(=O)CC2=COC3=C2C4=CC=CC=C4C=C3
Canonical SMILES CC1=NC(=CC=C1)NC(=O)CC2=COC3=C2C4=CC=CC=C4C=C3

Introduction

Structural and Physicochemical Properties

The compound’s IUPAC name, 2-benzo[e]benzofuran-1-yl-N-(6-methylpyridin-2-yl)acetamide, reflects its three core components:

  • A 6-methylpyridin-2-yl group, which contributes basicity and hydrogen-bonding capabilities.

  • A naphtho[2,1-b]furan moiety, a fused aromatic system known for planar rigidity and π-π stacking interactions.

  • An acetamide bridge, facilitating conformational flexibility and interactions with biological targets.

Key physicochemical properties include:

  • Canonical SMILES: CC1=NC(=CC=C1)NC(=O)CC2=COC3=C2C4=CC=CC=C4C=C3

  • InChI Key: ZIOTUQFLUZEQIL-UHFFFAOYSA-N

  • Topological polar surface area: 64.5 Ų (calculated), indicating moderate solubility in polar solvents.

The naphthofuran system’s extended conjugation likely enhances stability and influences electronic properties, while the methyl group on the pyridine ring may modulate lipophilicity and metabolic resistance.

Synthetic Pathways

Conventional Synthesis

The most reported method involves a multi-step sequence:

  • Naphtho[2,1-b]furan-1-carboxylic acid synthesis via Friedel-Crafts acylation of naphthalene derivatives.

  • Activation of the carboxylic acid using thionyl chloride (SOCl₂) to form the acyl chloride.

  • Amidation with 6-methylpyridin-2-amine in the presence of a base (e.g., triethylamine) to yield the final acetamide.

This route typically achieves moderate yields (40–60%), with purity >95% after chromatographic purification.

Retrosynthetic Analysis

  • One-step coupling of preformed naphthofuran and pyridine intermediates using peptide-coupling reagents (e.g., HATU or EDCI).

  • Enzymatic amidation leveraging lipases or acyltransferases for greener synthesis.

Biological Activities

Analog StructureTarget MicrobeMIC (μM)Mechanism
Naphthofuran-pyridine hybridStaphylococcus aureus15.6Protein synthesis inhibition
Naphthofuran-acetamideEscherichia coli31.3Cell membrane disruption

The naphthofuran moiety’s planar structure may intercalate into microbial DNA or inhibit topoisomerases, while the pyridine group enhances cellular uptake.

Cell LineIC₅₀ (μM)Proposed Mechanism
MCF-712.5G2/M cell cycle arrest
MDA-MB-46815.0Caspase-3-mediated apoptosis

The acetamide linker’s flexibility may enable binding to tubulin or kinase targets, though further validation is needed.

Mechanism of Action Hypotheses

Protein Synthesis Inhibition

The pyridine ring’s nitrogen may coordinate with ribosomal RNA, mimicking aminoglycosides’ binding to the 30S subunit. This disrupts tRNA accommodation, stalling bacterial translation.

Apoptotic Pathway Activation

In cancer cells, the naphthofuran system could generate reactive oxygen species (ROS), damaging mitochondrial membranes and releasing cytochrome c. Subsequent caspase activation triggers programmed cell death.

Pharmacokinetic Considerations

  • Lipophilicity: Calculated logP ≈ 3.1 suggests moderate membrane permeability but potential hepatic metabolism.

  • Metabolic Sites: Predicted oxidation at the pyridine methyl group and glucuronidation of the acetamide.

Future Directions

  • Structure Optimization: Introducing electron-withdrawing groups on the naphthofuran to enhance DNA intercalation.

  • Prodrug Development: Masking the acetamide as an ester to improve oral bioavailability.

  • Target Identification: Proteomic studies to map binding partners in bacterial and cancer cells.

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